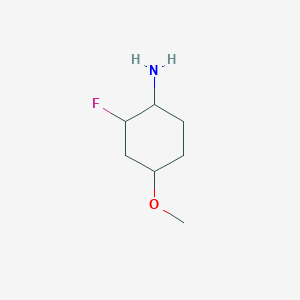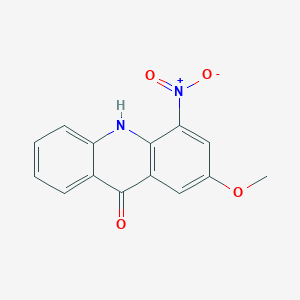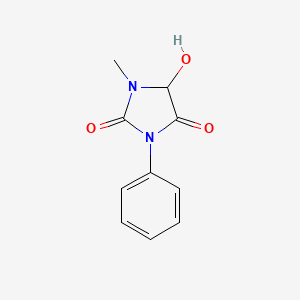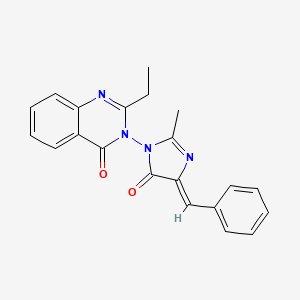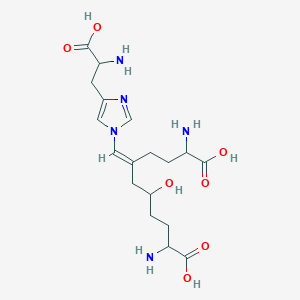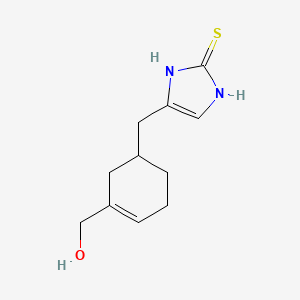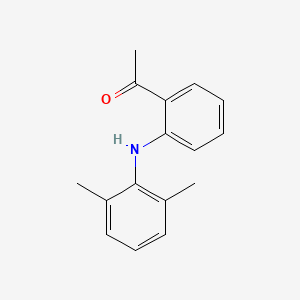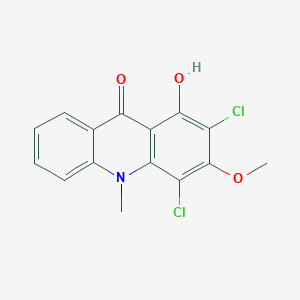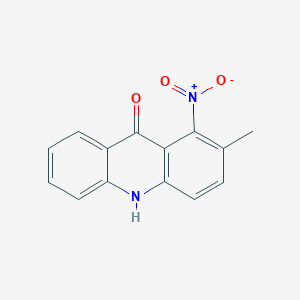
2-Methyl-1-nitroacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds that contain a three-ring system with nitrogen. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye production, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroacridin-9(10H)-one typically involves the nitration of 2-methylacridin-9(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 2-Methyl-1-aminoacridin-9(10H)-one.
Substitution: Various substituted acridin-9(10H)-one derivatives.
Oxidation: 2-Carboxy-1-nitroacridin-9(10H)-one.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nitroacridin-9(10H)-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial DNA or enzymes, disrupting essential biological processes. If explored for anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its use in dye production and medicinal chemistry.
9-Aminoacridine: A derivative with significant biological activity, used as an antiseptic and in DNA intercalation studies.
2-Methylacridin-9(10H)-one: The precursor compound for the synthesis of 2-Methyl-1-nitroacridin-9(10H)-one.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the acridine scaffold. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89705-29-3 |
|---|---|
Molecular Formula |
C14H10N2O3 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-methyl-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-7-11-12(13(8)16(18)19)14(17)9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,15,17) |
InChI Key |
IFMOUFFQROBLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


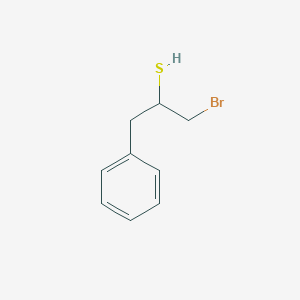
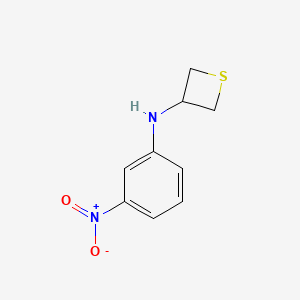
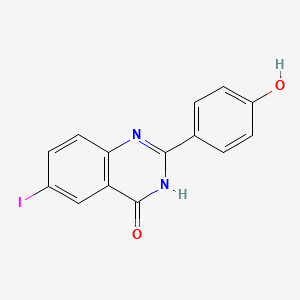
![2-Bromo-1-[2-(cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15216572.png)
